An In-Depth Technical Guide to Methyl 2-[(2S)-piperidin-2-yl]acetate: Structure, Properties, and Synthetic Insights
An In-Depth Technical Guide to Methyl 2-[(2S)-piperidin-2-yl]acetate: Structure, Properties, and Synthetic Insights
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Methyl 2-[(2S)-piperidin-2-yl]acetate is a chiral heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. As a substituted piperidine, it belongs to a class of compounds that are among the most prevalent structural motifs in approved drugs.[1][2] The defining features of this molecule are its piperidine core, a methyl acetate substituent at the C2 position, and, critically, a defined (S)-stereochemistry at this position. This stereochemical purity makes it a valuable chiral building block for the synthesis of complex, biologically active molecules. This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, plausible synthetic routes, analytical characterization methods, and its strategic importance in the field of drug discovery.
Chemical Identity and Structure
A precise understanding of the molecule's structure is fundamental to its application.
Nomenclature and Key Identifiers
| Identifier | Value | Source |
| IUPAC Name | Methyl 2-[(2S)-piperidin-2-yl]acetate | N/A |
| CAS Number | 171866-64-1 | [3] |
| Molecular Formula | C₈H₁₅NO₂ | [3] |
| Molecular Weight | 157.21 g/mol | [3][4] |
| Canonical SMILES | COC(=O)CC1CCCC[NH]1 | [5] |
| InChI Key | KNLRJTRKAHPHEE-UHFFFAOYSA-N | [5] |
Note: The racemic form is identified by CAS Number 23692-08-2.[4] The (2R)-enantiomer hydrochloride salt is CAS 144239-68-9.[6]
Structural and Stereochemical Analysis
Methyl 2-[(2S)-piperidin-2-yl]acetate is composed of two key functional groups:
-
A Piperidine Ring: A saturated six-membered nitrogen-containing heterocycle. This scaffold is conformationally flexible, typically adopting a chair conformation. It is a privileged structure in drug design, appearing in numerous pharmaceuticals targeting a wide range of biological systems.[2][7][8]
-
A Methyl Acetate Group: Attached to the C2 position of the piperidine ring. This group contains a reactive ester functionality and introduces a chiral center.
The (2S)-stereocenter is the most critical feature of this molecule for drug development purposes. The specific three-dimensional arrangement of atoms is often paramount for achieving selective interaction with biological targets like enzymes and receptors.[9] The ability to synthesize stereochemically pure building blocks like this one is essential for creating single-enantiomer drugs, which generally offer improved potency and a cleaner safety profile compared to racemic mixtures.
Physicochemical Properties
Comprehensive experimental data for this specific intermediate is not widely published. The following table consolidates available computed data and general expected properties.
| Property | Value / Expected Characteristic | Notes |
| Appearance | Expected to be a clear solution or oil. | Based on supplier data for similar compounds.[3] |
| LogP | 1.02040 (Computed) | Indicates moderate lipophilicity.[3] |
| Polar Surface Area (PSA) | 38.33 Ų (Computed) | [3] |
| pKa | ~10-11 (Estimated) | The secondary amine is basic and will be protonated at physiological pH. |
| Solubility | Expected to be soluble in organic solvents like dichloromethane, ethyl acetate, and methanol. | |
| Storage | Store in a dry, sealed container under cool conditions. | Recommended for amines to prevent degradation.[3][4] |
Synthesis and Purification
While a specific, dedicated synthesis for Methyl 2-[(2S)-piperidin-2-yl]acetate is not detailed in the reviewed literature, its structure lends itself to well-established methodologies for the asymmetric functionalization of N-heterocycles. The most logical and field-proven approach involves the stereoselective deprotonation of an N-protected piperidine followed by electrophilic trapping.[10][11][12]
Synthetic Strategy: Asymmetric Lithiation-Trapping
The core of this strategy is the use of a chiral ligand to direct the deprotonation of one enantiotopic proton over the other on an achiral starting material, or to deprotonate one enantiomer of a racemic starting material faster than the other (a kinetic resolution). For creating a C2-substituted piperidine, the use of N-Boc-piperidine as the substrate is standard.
Causality Behind Experimental Choices:
-
N-Boc Protection: The tert-butoxycarbonyl (Boc) group is an essential directing group. It acidifies the adjacent α-protons, making them accessible to strong bases, and its steric bulk can influence the stereochemical outcome of the reaction.[10][13]
-
Base and Ligand: A combination of an alkyllithium base (like sec-butyllithium, s-BuLi) and a chiral diamine ligand (like (-)-sparteine or a (+)-sparteine surrogate) is the gold standard for asymmetric lithiation.[12] The chiral ligand coordinates to the lithium ion, creating a chiral base complex that selectively abstracts one specific proton.
-
Electrophile: Methyl 2-bromoacetate or a similar electrophile is used to trap the resulting organolithium intermediate, forming the desired carbon-carbon bond at the C2 position.
Exemplary Synthetic Workflow
The following diagram outlines a plausible, high-level workflow for the synthesis of the target compound.
Caption: Proposed synthetic workflow for Methyl 2-[(2S)-piperidin-2-yl]acetate.
Detailed Experimental Protocol (Exemplary)
This protocol is a representative example based on established procedures for the α-functionalization of N-Boc piperidine.[11][14]
Step 1: Asymmetric Lithiation and Trapping
-
To a flame-dried, round-bottom flask under an inert argon atmosphere, add anhydrous tetrahydrofuran (THF). Cool the solvent to -78 °C using a dry ice/acetone bath.
-
Add (-)-sparteine (1.2 equivalents) to the cooled THF.
-
Slowly add sec-butyllithium (s-BuLi, 1.2 equivalents) dropwise to the solution, maintaining the temperature at -78 °C. Stir for 30 minutes to allow for complex formation.
-
Add a solution of N-Boc-piperidine (1.0 equivalent) in anhydrous THF dropwise. Stir the reaction mixture at -78 °C for 3 hours. In-situ IR spectroscopy can be a powerful tool to monitor the formation of the lithiated intermediate.[10][14]
-
Add methyl 2-bromoacetate (1.5 equivalents) dropwise.
-
Allow the reaction to stir at -78 °C for an additional 2 hours, then slowly warm to room temperature overnight.
-
Quench the reaction carefully by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
Step 2: Workup and Boc-Deprotection
-
Extract the aqueous layer with ethyl acetate (3x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield crude N-Boc protected product.
-
Dissolve the crude residue in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA, 5-10 equivalents) and stir at room temperature for 2-4 hours, monitoring the removal of the Boc group by TLC or LC-MS.
-
Concentrate the reaction mixture under reduced pressure.
-
Re-dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize excess acid.
Step 3: Purification
-
Dry the organic layer over Na₂SO₄ and concentrate.
-
Purify the final product using silica gel column chromatography, eluting with a gradient of methanol in dichloromethane, to yield the pure Methyl 2-[(2S)-piperidin-2-yl]acetate.
This protocol is self-validating through in-process controls (TLC, LC-MS) at each critical stage, ensuring the reaction proceeds as expected before moving to the next step.
Analytical Characterization
Confirming the identity, purity, and stereochemical integrity of the final compound is critical.
Expected Spectroscopic Signatures
-
¹H NMR (Proton NMR): The spectrum should show characteristic signals for the piperidine ring protons (typically broad multiplets between 1.5-3.0 ppm), a singlet for the methyl ester protons (~3.7 ppm), and signals corresponding to the CH and CH₂ protons of the acetate side chain. The diastereotopic protons on the ring can often show distinct chemical shifts and coupling constants, providing information about the ring's conformation.[15]
-
¹³C NMR (Carbon NMR): The spectrum is expected to show 8 distinct carbon signals, including one for the carbonyl carbon of the ester (~170-175 ppm), one for the methoxy carbon (~52 ppm), and six signals corresponding to the carbons of the piperidine ring and acetate side chain.
-
Mass Spectrometry (MS): In electrospray ionization (ESI) mode, the compound should show a prominent protonated molecular ion [M+H]⁺ at m/z 158.1176.[5]
Analytical Workflow
A standard workflow ensures the quality of the synthesized material.
Caption: Standard analytical workflow for quality control.
Applications in Drug Discovery
The true value of Methyl 2-[(2S)-piperidin-2-yl]acetate lies in its application as a versatile chiral intermediate.
Chemical Reactivity and Derivatization
The molecule possesses two key reactive handles:
-
Secondary Amine (N-H): This site is nucleophilic and can be readily functionalized via N-alkylation, N-arylation, acylation, or reductive amination to build molecular complexity.[16]
-
Methyl Ester (-CO₂Me): This group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, or it can be reduced to the primary alcohol.
Role as a Chiral Building Block
The piperidine scaffold is a cornerstone of modern pharmacology, present in drugs for a vast array of conditions including cancer, inflammation, and neurological disorders.[7][8][17] By using a stereochemically defined building block like Methyl 2-[(2S)-piperidin-2-yl]acetate, medicinal chemists can rapidly generate libraries of novel, single-enantiomer compounds. This avoids the costly and time-consuming separation of enantiomers at later stages of development and ensures that the biological evaluation is conducted on the most relevant stereoisomer.[9]
Drug Discovery Pipeline Integration
This intermediate fits into the early stages of the drug discovery pipeline, from hit identification to lead optimization.
Caption: Role of the intermediate in a typical drug discovery pipeline.
Conclusion
Methyl 2-[(2S)-piperidin-2-yl]acetate is more than a simple chemical; it is an enabling tool for innovation in pharmaceutical research. Its defined stereochemistry and versatile functional handles provide a reliable and efficient starting point for the synthesis of novel chemical entities. A deep understanding of its properties, synthetic pathways, and analytical requirements allows researchers to fully leverage its potential in the development of next-generation therapeutics.
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Sheikh, N. S., et al. (2012). An Experimental and in Situ IR Spectroscopic Study of the Lithiation–Substitution of N-Boc-2-phenylpyrrolidine and -piperidine: Controlling the Formation of Quaternary Stereocenters. Journal of the American Chemical Society. [Link]
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An efficient approach to 2-substituted N-tosylpiperdines: asymmetric synthesis of 2-(2-hydroxy substituted)- piperidine alkaloids. (2007). Academia.edu. [Link]
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Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. (2023, July 25). Taylor & Francis Online. [Link]
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An Experimental and in Situ IR Spectroscopic Study of the Lithiation–Substitution of N-Boc-2-phenylpyrrolidine and -piperidine: Controlling the Formation of Quaternary Stereocenters. (2012, March 21). Heriot-Watt Research Portal. [Link]
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